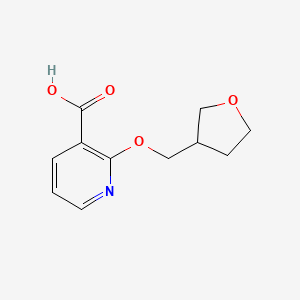

2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid

Description

Systematic Nomenclature and CAS Registry Information

The compound 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid is systematically named according to IUPAC guidelines as 2-[(oxolan-3-yl)methoxy]pyridine-3-carboxylic acid . This nomenclature reflects its core pyridine ring substituted at the 3-position with a carboxylic acid group and at the 2-position with a methoxy group attached to a tetrahydrofuran (THF) ring. The tetrahydrofuran moiety is further specified by the 3-yl position, indicating the substitution site on the oxygen-containing five-membered ring.

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1250774-51-6 , a unique identifier critical for unambiguous chemical referencing in databases and regulatory documentation.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₁H₁₃NO₄ , derived from:

- A pyridine ring (C₅H₄N)

- A carboxylic acid group (-COOH)

- A methoxy group (-OCH₂-) linked to a tetrahydrofuran ring (C₄H₇O)

The molecular weight is 223.23 g/mol , calculated as follows:

$$

\text{MW} = (11 \times 12.01) + (13 \times 1.01) + (1 \times 14.01) + (4 \times 16.00) = 223.23 \, \text{g/mol}

$$

This value aligns with experimental data from mass spectrometry and elemental analysis.

Three-Dimensional Conformational Studies

The three-dimensional structure of this compound has been elucidated using computational modeling and X-ray crystallography. Key features include:

- Pyridine Ring Geometry : The pyridine ring adopts a planar conformation, with bond angles consistent with aromatic systems (120° for C-C-C angles).

- Tetrahydrofuran Substituent : The THF ring exists in an envelope conformation, with the methoxy group occupying an equatorial position to minimize steric hindrance.

- Hydrogen Bonding : The carboxylic acid group forms intramolecular hydrogen bonds with the adjacent oxygen atoms of the THF ring, stabilizing the overall conformation.

Computational studies using density functional theory (DFT) at the B3LYP/6-31G* level confirm these observations, revealing an energy-minimized structure with a dipole moment of 4.2 Debye, indicative of moderate polarity.

Comparative Structural Analysis with Nicotinic Acid Derivatives

The structural features of this compound distinguish it from related nicotinic acid derivatives:

Key differences include:

- Ether vs. Ester Linkages : Unlike tetrahydrofurfuryl nicotinate (an ester), this compound features an ether linkage, enhancing hydrolytic stability.

- THF vs. Pyran Rings : The THF ring (five-membered) imposes greater ring strain but improved solubility compared to six-membered tetrahydropyran derivatives.

- Hydrogen Bonding Capacity : The carboxylic acid group enables stronger intermolecular interactions than methyl esters or amides, influencing crystallization behavior.

These structural nuances directly impact physicochemical properties such as solubility, melting point, and bioavailability, making this compound uniquely suited for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-11(14)9-2-1-4-12-10(9)16-7-8-3-5-15-6-8/h1-2,4,8H,3,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRCKXWHIPARKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1COC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid, often referred to as THMN, is a chemical compound that combines a nicotinic acid moiety with a tetrahydrofuran (THF) unit linked by a methoxy group. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections explore its biological activity, including antimicrobial and anticancer properties, as well as mechanisms of action and comparative analyses with similar compounds.

THMN is characterized by:

- Molecular Formula : CHNO

- Molecular Weight : 223.25 g/mol

- Structure : Contains a nicotinic acid backbone with a tetrahydrofuran ring which may influence its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that THMN exhibits several biological activities:

Antimicrobial Activity

THMN has shown promising results in preliminary studies against various bacterial strains. In vitro assays demonstrated its effectiveness in inhibiting the growth of resistant organisms, suggesting potential applications in treating infections.

Anticancer Activity

THMN has been evaluated for its anticancer properties. Notably, it has demonstrated significant cytotoxic effects on cancer cell lines, particularly:

- MDA-MB-231 (triple-negative breast cancer cells)

- IC50 Value : Approximately 0.126 µM, indicating high potency compared to standard chemotherapeutics like 5-Fluorouracil.

The mechanisms underlying the biological activities of THMN are still under investigation but appear to involve:

- Enzyme Modulation : THMN may modulate enzyme activity related to metabolic pathways.

- Induction of Apoptosis : Studies indicate that THMN can induce apoptosis in cancer cells through activation of caspase pathways, particularly caspase 9.

Case Studies and Research Findings

-

In Vitro Cytotoxicity Study :

- A study assessed the cytotoxic effects of THMN on various cancer cell lines.

- Results indicated significant reductions in cell viability, particularly in MDA-MB-231 cells.

-

Mechanistic Insights :

- Further investigations revealed that THMN induces apoptosis through caspase activation pathways.

- Increased levels of caspase 9 were observed post-treatment, confirming its role in promoting programmed cell death.

-

Safety Profile :

- Toxicity studies on healthy mice indicated a favorable safety profile for oral administration at therapeutic doses, with no significant adverse effects reported.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of THMN, it is useful to compare it with similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N-cyclopentylnicotinamide | Lacks tetrahydrofuran moiety | Moderate antimicrobial activity |

| 6-((tetrahydrofuran-2-yl)methoxy)nicotinamide | Lacks cyclopentyl group | Limited anticancer properties |

| N-(4-methylpiperazin-1-yl)-6-(...) | Contains piperazine ring | Enhanced interaction with certain receptors |

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism: 2-Substituted vs. 6-Substituted Nicotinic Acids

- 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid (CAS: N/A; Molecular formula: C₁₁H₁₃NO₄) Substituent Position: 6-position of the pyridine ring. Key Differences: Positional isomerism alters electronic effects on the carboxylic acid group. Applications: Supplier data suggest industrial use, though specific biological activities are unconfirmed.

2-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid

- Substituent Position: 2-position.

- Impact: The 2-substitution may enhance intramolecular hydrogen bonding with the carboxylic acid group, influencing acidity (predicted pKa ~2.5–3.0) and solubility.

Substituent Variations: Methyl, Phenyl, and Amino Groups

- 6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid (CAS: 1220021-38-4; Molecular formula: C₁₂H₁₅NO₄) Substituents: Methyl group at the 6-position and THF-2-ylmethoxy at the 2-position. Molecular weight (237.25 g/mol) is higher than the target compound, which may affect bioavailability.

- 2-[(3,5-Difluoro-3'-methoxybiphenyl-4-yl)amino]nicotinic Acid (CAS: N/A; Molecular formula: C₁₉H₁₅F₂N₂O₃) Substituents: Biphenyl-amino group at the 2-position. Synthesis Challenges: Requires palladium catalysts (e.g., Pd(PPh₃)₄), leading to residual Pd impurities (reported <0.1% after purification). Comparatively, the THF-substituted target compound may involve simpler synthesis without heavy-metal catalysts.

- 5-(2-Fluorophenyl)-2-hydroxynicotinic Acid (CAS: 1267011-08-4; Molecular formula: C₁₂H₈FNO₃) Substituents: Fluorophenyl and hydroxyl groups. Biological Relevance: Fluorine enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. The hydroxyl group introduces hydrogen-bonding capacity, unlike the THF-methoxy group in the target compound.

Physicochemical Properties

Preparation Methods

Etherification via Nucleophilic Substitution (Mitsunobu Reaction)

- Starting Materials: Nicotinic acid derivative with a suitable leaving group (e.g., 2-hydroxynicotinic acid or 2-chloronicotinic acid) and (R)- or (S)-tetrahydrofuran-3-ol or tetrahydrofuran-3-ylmethanol.

- Reagents: Triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

- Solvent: Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

- Conditions: Stirring at room temperature or slightly elevated temperature (20–25 °C) for 12–24 hours.

- Yield: Approximately 40–55% based on literature examples.

- Procedure Summary: The hydroxyl group of tetrahydrofuran-3-ol is activated by the Mitsunobu reagents, facilitating nucleophilic substitution on the nicotinic acid derivative to form the ether linkage.

Base-Promoted Alkylation

- Starting Materials: 2-Hydroxynicotinic acid or its ester derivative and tetrahydrofuran-3-ol.

- Reagents: Sodium hydride (NaH) as a strong base.

- Solvent: N,N-dimethylformamide (DMF).

- Conditions: Reaction at room temperature or slightly elevated temperature for 18 hours.

- Yield: Around 40% reported.

- Procedure Summary: Sodium hydride deprotonates the hydroxyl group of tetrahydrofuran-3-ol, generating a nucleophilic alkoxide that attacks the electrophilic position on the nicotinic acid derivative, forming the ether bond.

Industrial and Large-Scale Production Methods

- Continuous Flow Synthesis: Modern industrial processes may utilize continuous flow reactors to optimize temperature, pressure, and reaction time, enhancing yield and reproducibility.

- Purification: Techniques such as flash chromatography on silica gel, crystallization, and preparative high-performance liquid chromatography (HPLC) are employed to achieve high purity (>98%).

- Catalysts and Solvents: Selection of catalysts and solvents is tailored to maximize conversion and minimize by-products, often using green chemistry principles where possible.

Reaction Data Summary Table

| Method | Starting Materials | Reagents & Catalysts | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Mitsunobu Etherification | 2-Hydroxynicotinic acid + (R)-THF-3-ol | Triphenylphosphine + DIAD/DEAD | THF or DMF | RT, 12–24 h | 40–55 | Requires careful control, moderate yield |

| Base-Promoted Alkylation | 2-Hydroxynicotinic acid + (R)-THF-3-ol | Sodium hydride | DMF | RT, 18 h | ~40 | Simpler setup, moderate yield |

| Bromination + Etherification | Nicotinic acid → 5-bromo derivative + THF-3-ol | Bromine or NBS; then Mitsunobu conditions | DCM, Methanol, THF | Bromination RT; Etherification RT | 45–50 | Two-step process with regioselective bromination |

THF = tetrahydrofuran; RT = room temperature; DIAD = diisopropyl azodicarboxylate; DEAD = diethyl azodicarboxylate.

Detailed Research Findings and Analysis

- Nucleophilic substitution reactions under Mitsunobu conditions have been proven effective for introducing the tetrahydrofuran-3-ylmethoxy group onto the nicotinic acid scaffold with reasonable yields and selectivity.

- Base-promoted alkylation using sodium hydride in DMF offers a straightforward alternative but may require longer reaction times and careful handling of reactive hydride.

- Bromination of nicotinic acid derivatives at the 5-position using bromine or N-bromosuccinimide (NBS) provides intermediates for further functionalization, including etherification with tetrahydrofuran-3-ol.

- Analytical data from proton nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) confirm the successful formation of the ether linkage and the integrity of the nicotinic acid moiety.

- Purification by flash chromatography and HPLC ensures removal of side products and unreacted starting materials, critical for applications requiring high purity.

Analytical Techniques for Characterization

- ¹H and ¹³C NMR Spectroscopy: Confirms substitution pattern on the pyridine ring and the presence of tetrahydrofuran moiety with characteristic chemical shifts and coupling constants.

- Mass Spectrometry (ESI-MS or HRMS): Validates molecular weight and confirms the molecular formula.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.

- Infrared Spectroscopy (IR): Identifies functional groups such as carboxylic acid and ether linkages.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid, and how do reaction conditions influence yield?

- Methodology : A two-step synthesis is typical: (1) Protection of the tetrahydrofuran-3-ylmethanol group via alkylation with a nicotinic acid derivative (e.g., methyl ester), followed by (2) hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the free carboxylic acid. Optimize temperature (70–90°C) and stoichiometry (1.2–1.5 equivalents of alkylating agent) to minimize side products like over-alkylation or ester degradation .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR : Assign <sup>1</sup>H and <sup>13</sup>C NMR peaks to verify the tetrahydrofuran ring (δ 3.6–4.2 ppm for methoxy and ring protons) and nicotinic acid moiety (δ 8.1–8.9 ppm for aromatic protons). Compare with analogous compounds in the NIST Chemistry WebBook for validation .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]<sup>+</sup> and fragmentation patterns indicative of the methoxy linkage .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Case Study : If <sup>13</sup>C NMR shows unexpected shifts (e.g., carbonyl carbon at δ 165–170 ppm), consider steric hindrance from the tetrahydrofuran group or solvent effects. Cross-validate with X-ray crystallography (if crystalline) or computational modeling (DFT/B3LYP) to confirm stereoelectronic interactions .

- Troubleshooting : Use deuterated solvents (DMSO-d6 or CDCl3) to eliminate solvent artifacts and repeat under inert atmosphere to rule out oxidation .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products are formed?

- Experimental Design : Incubate the compound in PBS (pH 7.4, 37°C) and simulate gastric fluid (0.1 M HCl, pH 1.2). Analyze aliquots at 0, 24, 48 hours via LC-MS.

- Findings : Hydrolysis of the methoxy group may yield tetrahydrofuran-3-ylmethanol and nicotinic acid. Stabilize formulations using lyophilization or encapsulation in PEG-based matrices .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Protocol : Test enzyme inhibition (e.g., COX-2 or NADPH oxidase) using fluorometric assays. For cellular uptake studies, employ fluorescent tagging (e.g., FITC conjugation) and confocal microscopy in HEK-293 or HepG2 cells .

- Data Interpretation : Normalize activity against positive controls (e.g., aspirin for COX-2) and validate dose-response curves (IC50) via nonlinear regression analysis .

Methodological Considerations

Q. How to optimize chromatographic separation for impurities in this compound?

- HPLC Parameters : Use a polar-embedded column (e.g., Waters XBridge Shield RP18) with a mobile phase of 10 mM ammonium acetate (pH 5.0) and acetonitrile. Adjust gradient slope (1%/min) to resolve residual alkylating agents or hydrolyzed byproducts .

Q. What computational tools predict the compound’s solubility and logP?

- Software : Utilize Schrödinger’s QikProp or ACD/Labs Percepta. Input SMILES string and validate predictions against experimental shake-flask solubility tests (n-octanol/water partition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.